3-Methyl-[1,2,3]triazolo[1,5-a]pyridine-7-carboxylic acid
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Overview
Description
3-Methyl-[1,2,3]triazolo[1,5-a]pyridine-7-carboxylic acid is a heterocyclic compound with the molecular formula C8H7N3O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-[1,2,3]triazolo[1,5-a]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyridine derivative with an azide compound under specific conditions to form the triazole ring . The reaction conditions often include the use of catalysts such as copper or rhodium to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-[1,2,3]triazolo[1,5-a]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-Methyl-[1,2,3]triazolo[1,5-a]pyridine-7-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-[1,2,3]triazolo[1,5-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazolo[1,5-a]pyridine: A closely related compound with similar chemical properties.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential biological activities.
1,2,4-Triazolo[4,3-a]pyridine: Known for its use in medicinal chemistry.
Uniqueness
3-Methyl-[1,2,3]triazolo[1,5-a]pyridine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H7N3O2 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
3-methyltriazolo[1,5-a]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c1-5-6-3-2-4-7(8(12)13)11(6)10-9-5/h2-4H,1H3,(H,12,13) |
InChI Key |
JLDORTHSSWTSCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(N2N=N1)C(=O)O |
Origin of Product |
United States |
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